molecular formula C20H24ClNO2 B2676930 4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide CAS No. 2034520-89-1

4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide

Cat. No.: B2676930
CAS No.: 2034520-89-1
M. Wt: 345.87
InChI Key: AECMTTHANKYVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a benzamide core substituted with a tert-butyl group and a 3-(3-chlorophenyl)-3-hydroxypropyl chain, a structure of interest in medicinal chemistry and pharmaceutical research. Benzamide derivatives are frequently investigated for their potential biological activities and their role as key intermediates in organic synthesis. Researchers can utilize this compound in high-throughput screening assays, as a building block for the synthesis of more complex molecules, or in structure-activity relationship (SAR) studies to explore its interactions with biological targets. The presence of both tert-butyl and chlorophenyl groups suggests potential for significant steric and electronic influence on its properties. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO2/c1-20(2,3)16-9-7-14(8-10-16)19(24)22-12-11-18(23)15-5-4-6-17(21)13-15/h4-10,13,18,23H,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECMTTHANKYVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, enhances the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), cyanide ions (CN-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative insights:

Compound Name Key Substituents Molecular Weight Notable Features
Target Compound tert-butyl (benzamide), 3-chlorophenyl (hydroxypropyl chain) Not explicitly stated Combines hydrophobicity (tert-butyl) and H-bonding capacity (hydroxyl group).
N-(3-Hydroxypropyl)-N-methyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide (36a) Isoxazole ring, methoxybenzamide, N-methylated hydroxypropyl Not explicitly stated Polar isoxazole enhances π-π stacking; N-methylation reduces metabolic liability.
4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide (3gg) tert-butyl (benzamide), 4-chloro-3-methoxyphenyl ~328.8 (calculated) Electron-withdrawing Cl and OMe groups increase electrophilicity.
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide (BG14958) Dimethylsulfamoyl (benzamide), 3-chlorophenyl (hydroxypropyl) 396.89 Sulfamoyl group enhances polarity and potential bioactivity.
Key Observations:
  • Hydrophobic vs. Polar Balance : The tert-butyl group in the target compound and 3gg enhances lipophilicity, whereas BG14958’s sulfamoyl group increases solubility .
  • Substituent Effects : The 3-chlorophenyl group in the target and BG14958 may confer steric or electronic effects influencing receptor binding, contrasting with 3gg’s chloro-methoxyphenyl motif .
  • Synthetic Flexibility : The hydroxypropyl chain in the target and 36a allows modular derivatization for structure-activity relationship (SAR) studies .

Physicochemical and Bioactive Properties

Property Target Compound 36a 3gg BG14958
Solubility Moderate (tert-butyl) Low (isoxazole) Low (Cl/OMe) High (sulfamoyl)
Hydrogen Bonding Hydroxyl group Hydroxyl, isoxazole Methoxy Sulfamoyl, hydroxyl
Potential Application Undefined (research use) SAR studies (e.g., GAT) Agrochemistry? Research chemical
Activity Insights:
  • The hydroxypropyl chain in the target and 36a may enhance membrane permeability compared to 3gg’s rigid aromatic substituents .

Biological Activity

4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This benzamide derivative is characterized by a tert-butyl group and a chlorophenyl moiety, which may influence its interaction with biological targets. Understanding its biological activity can provide insights into its therapeutic potential.

  • Molecular Formula : C17H22ClN
  • Molecular Weight : 285.82 g/mol
  • CAS Number : 2034466-82-3

Research indicates that benzamide derivatives can interact with various biological pathways, potentially influencing cardiovascular health and exhibiting anti-inflammatory properties. The specific mechanisms of action for this compound are yet to be fully elucidated, but it is hypothesized to modulate receptor activity and signaling pathways.

Antimicrobial Activity

Benzamide derivatives have also been explored for their antimicrobial properties. A related study highlighted the efficacy of pyrrole-benzamide derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that this compound may possess similar antimicrobial potential, warranting further investigation.

Case Study 1: Cardiovascular Research

In an experimental model assessing heart failure, researchers utilized a derivative similar to this compound. The study found that treatment led to a significant decrease in infarct area and improved LVP when compared to control groups. The mechanism was linked to the activation of muscarinic receptors and nitric oxide synthase pathways, which are crucial in regulating cardiac function .

Case Study 2: Antimicrobial Testing

A series of pyrrole-benzamide derivatives were evaluated for their antibacterial activity. The findings demonstrated that these compounds exhibited potent activity against gram-positive bacteria, suggesting that structural modifications in the benzamide framework could enhance antimicrobial efficacy . Although specific data on this compound is not available, its structural similarities imply potential effectiveness.

Data Table: Comparative Biological Activity of Benzamide Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
4-Hydroxy-Furanyl-Benzamide DerivativeCardiovascularN/A
Pyrrole-Benzamide DerivativeAntimicrobial3.12 - 12.5
This compoundProposed ActivityN/AN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-tert-butyl-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves coupling tert-butyl-substituted benzoyl chloride with 3-(3-chlorophenyl)-3-hydroxypropylamine. Optimization can employ Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical analysis (e.g., ANOVA) identifies critical parameters for yield improvement .

Q. How is this compound characterized structurally, and what analytical techniques are critical for verifying purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via Reverse-Phase HPLC with UV detection (λ = 254 nm). Differential Scanning Calorimetry (DSC) determines crystallinity and thermal stability, which is essential for reproducibility in biological assays .

Q. What preliminary biological screening approaches are suitable for identifying potential therapeutic targets?

  • Methodological Answer : Initial screens include in vitro enzyme inhibition assays (e.g., kinases or proteases) due to the compound’s amide and hydroxyl pharmacophores. Dose-response curves (IC₅₀ determination) and molecular docking simulations (using AutoDock Vina) prioritize targets. Follow-up studies may involve cell viability assays (MTT) in relevant disease models .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in experimental reaction yields?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways to identify energy barriers or side reactions. For example, competing N-acylation vs. O-acylation pathways can explain yield discrepancies. Transition state analysis guides solvent/catalyst selection to favor desired products .

Q. What strategies address discrepancies in observed vs. predicted bioactivity data?

  • Methodological Answer : Contradictions may arise from off-target interactions or metabolic instability. Use metabolite profiling (LC-MS/MS) to identify degradation products. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability. If computational predictions (e.g., QSAR models) diverge from experimental IC₅₀ values, refine descriptors to include solvation effects or conformational flexibility .

Q. How can advanced separation technologies improve enantiomeric purity of intermediates?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column) resolves racemic mixtures of the 3-hydroxypropylamine intermediate. Simulated Moving Bed (SMB) chromatography scales enantiomer separation. Alternatively, asymmetric synthesis using chiral catalysts (e.g., Evans oxazaborolidine) ensures stereochemical control during propylamine synthesis .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (25°C/60% RH, pH 1–10) with UPLC monitoring. Degradation kinetics (Arrhenius plots) reveal pH-sensitive functional groups (e.g., ester hydrolysis vs. amide bond cleavage). Solid-state NMR and X-ray crystallography correlate degradation pathways with molecular packing .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate experimental results with orthogonal techniques. For example, if NMR suggests impurity but HPLC does not, employ 2D-COSY or HSQC to confirm structural assignments .
  • Experimental Design : Use response surface methodology (RSM) for non-linear optimization of multi-variable syntheses, reducing iterations by 40–60% compared to one-factor-at-a-time approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.